

environmental fate and transport of glyphosate isopropylammonium

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An In-depth Technical Guide on the Environmental Fate and Transport of **Glyphosate Isopropylammonium**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate, chemically N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide and crop desiccant.[1] It is the active ingredient in numerous herbicide formulations, with the isopropylamine salt being one of the most common forms.[2][3] Given its extensive global use in agriculture, forestry, and urban settings, a thorough understanding of its environmental fate and transport is critical for assessing its ecological impact.[1][4] This technical guide provides a comprehensive overview of the physicochemical properties, degradation pathways, soil and aquatic mobility, and the experimental methodologies used to study **glyphosate isopropylammonium**.

Physicochemical Properties

The environmental behavior of **glyphosate isopropylammonium** is largely dictated by its physicochemical properties. As an organic acid, glyphosate is a zwitterion and can exist in various ionic states depending on the ambient pH.[5] It is highly soluble in water and has a low octanol-water partition coefficient, indicating low potential for bioaccumulation in fatty tissues.[6] [7] Its strong binding affinity for soil particles is a key factor in its environmental mobility.[8][9]



Property	Glyphosate	Glyphosate Isopropylamine Salt
Molecular Weight	169.1 g/mol	228.2 g/mol
Physical State	Solid, crystals	Powder
Color	White	White
Odor	Odorless	Odorless
Melting Point	230°C (decomposes)	Decomposes in two stages: 143–164°C and 189–223°C
Water Solubility (25°C)	12,000 mg/L	1,050,000 mg/L (at pH 4.3)
Vapor Pressure (25°C)	9.8 x 10 ⁻⁸ mmHg	1.58 x 10 ⁻⁸ mmHg
Log K_ow_ (Octanol-Water Partition Coefficient)	< -3.4	-5.4
Log K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient)	3.4–3.7	-2.8–3.1
Dissociation Constants (pKa)	pKa1 <2; pKa2 2.6; pKa3 5.6; pKa4 10.6	pKa1 2.18; pKa2 5.77

Data sourced from the Toxicological Profile for Glyphosate by the Agency for Toxic Substances and Disease Registry (ATSDR).[6]

Environmental Degradation

The primary mechanism for glyphosate dissipation in the environment is microbial degradation. [1][9] Abiotic degradation through hydrolysis or photolysis in water is generally insignificant.[10]

Microbial Degradation Pathways

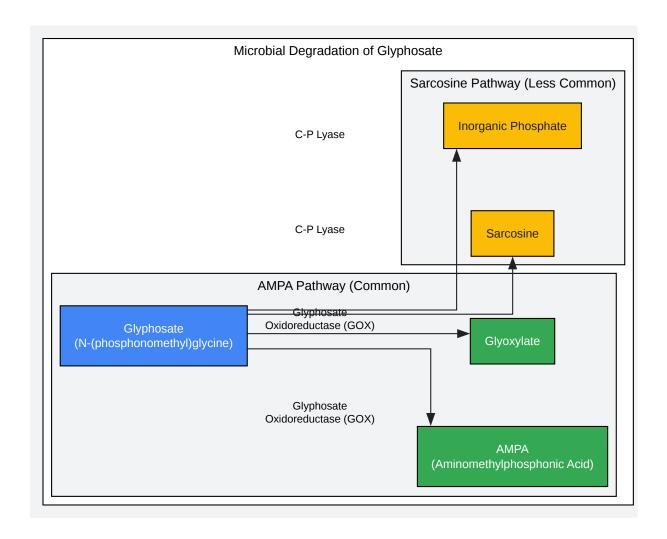
There are two main pathways for the microbial degradation of glyphosate.[1][11]

 AMPA Pathway: This is the most common pathway, where the enzyme glyphosate oxidoreductase (GOX) cleaves the C-N bond to produce aminomethylphosphonic acid



(AMPA) and glyoxylate.[1][8] AMPA is the primary metabolite of glyphosate found in the environment.[11]

Sarcosine Pathway: A less common pathway involves the cleavage of the C-P bond by the enzyme C-P lyase, which results in the formation of sarcosine and inorganic phosphate.[11]
 [12] Sarcosine is then further degraded.[13]



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Microbial degradation pathways of glyphosate.



Half-Life in Soil and Water

The persistence of glyphosate in the environment is typically quantified by its half-life (DT50), which can vary significantly depending on environmental conditions.

Environment	Half-Life (DT50)	Conditions
Soil	2 to 197 days (Typical field half-life: 47 days)	Varies with soil type, temperature, and moisture.[2] [3][10]
Water	A few days to 91 days	Varies with site conditions.[2] Can be as low as 3 days in some locations.[2]
Aquatic Sediments	Can persist for over a year	Strong adsorption to sediment particles reduces degradation. [2]

Factors Influencing Degradation

- Microbial Activity: The rate of degradation is directly correlated with the abundance and activity of soil microorganisms.[1] Genera such as Bacillus, Pseudomonas, and Ochrobactrum are known to degrade glyphosate.[12][14]
- Soil Properties: Soil type, organic matter content, pH, and the presence of minerals like iron and aluminum oxides can affect glyphosate availability to microbes through adsorption.[1]
 [15]
- Temperature and Moisture: Optimal temperature and moisture levels enhance microbial activity and, consequently, glyphosate degradation.[1]
- Phosphate Levels: High levels of phosphate in the soil can compete with glyphosate for binding sites, potentially increasing its availability for microbial degradation or leaching.[15]
 [16]

Sorption and Mobility in Soil



Sorption Mechanisms

Glyphosate adsorbs strongly to soil particles, which is a primary factor limiting its mobility.[8] [17] The phosphonic acid group in the glyphosate molecule is key to this strong binding, which occurs through:

- Complexation with Metal Ions: Forms complexes with iron (Fe³⁺) and aluminum (Al³⁺) oxides and hydroxides in the soil.[15]
- Binding to Clay Minerals: Adsorbs to the surfaces of clay particles.
- Interaction with Organic Matter: Binds to soil organic matter, although this is generally considered a weaker interaction compared to binding with metal oxides.

The strength of adsorption is influenced by soil pH, clay content, cation exchange capacity (CEC), and phosphorus content.[13]

Sorption Coefficients

The Freundlich adsorption model is commonly used to describe glyphosate sorption in soil. The Freundlich coefficient, K f, indicates the adsorption capacity.

Soil Parameter	Effect on K_f_
Clay Content	Positive correlation
Cation Exchange Capacity (CEC)	Positive correlation
рН	Negative correlation
Phosphorus Content	Negative correlation

Higher K_f_ values indicate stronger adsorption and lower mobility.[13]

Leaching and Transport

Due to its strong sorption to soil, glyphosate is generally considered to have low leaching potential.[18] However, transport to deeper soil layers and groundwater can occur under specific conditions:



- Preferential Flow: In structured soils with macropores, heavy rainfall shortly after application can lead to rapid downward movement of glyphosate, bypassing the soil matrix.[13][19]
- High Application Rates: Excessive application can saturate soil binding sites, increasing the potential for leaching.
- Competition with Phosphate: High phosphate levels from fertilizers can displace adsorbed glyphosate, increasing its mobility.[13]

Fate and Transport in Aquatic Systems

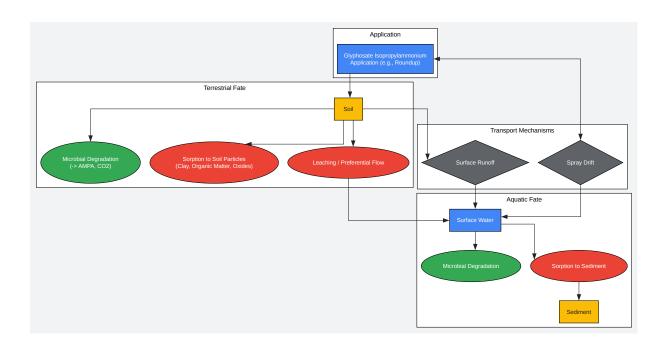
Glyphosate can enter aquatic environments through several mechanisms:

- Surface Runoff: During rainfall events, glyphosate adsorbed to soil particles can be transported into surface water bodies.[1]
- Spray Drift: Wind can carry spray droplets from the application site to nearby water bodies.
 [1]
- Leaching: As described above, under certain conditions, glyphosate can leach through the soil profile and enter groundwater, which may eventually discharge into surface water.

Once in an aquatic system, glyphosate's fate is governed by:

- Adsorption to Sediments: It rapidly partitions from the water column and adsorbs to suspended particles and bottom sediments, where it can persist for extended periods.[2][20]
- Microbial Degradation: Microorganisms in the water and sediment degrade glyphosate, with half-lives typically ranging from a few days to several weeks.[20][21]





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Environmental fate and transport of glyphosate.



Experimental Protocols Analysis of Glyphosate and AMPA in Environmental Samples

Due to their high polarity and low volatility, glyphosate and its primary metabolite, AMPA, require specific analytical methods.

Method: Liquid Chromatography with Derivatization and Fluorescence or Mass Spectrometry Detection

This is a common approach for quantifying glyphosate and AMPA in water and soil samples. [22][23]

- Sample Preparation (Soil):
 - Weigh 5.0 g of freeze-dried soil into a centrifuge tube.
 - Add 10 mL of a 0.1 M KH₂PO₄ solution.
 - Sonicate for 30 minutes to extract glyphosate and AMPA from the soil matrix.
 - Centrifuge the sample at 4000 rpm for 5 minutes.
 - Filter the supernatant through a 0.45 µm filter.[23]
- Derivatization:
 - The high polarity of glyphosate and AMPA makes them difficult to separate using standard reversed-phase liquid chromatography. Derivatization is used to make them less polar.
 - A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[22][23]
 - The sample extract is mixed with a borate buffer to adjust the pH to a basic medium.
 - FMOC-Cl solution is added, and the mixture is vortexed to allow the reaction to proceed, forming FMOC-derivatives of glyphosate and AMPA.[23]



• Clean-up:

 A liquid-liquid extraction using a solvent like dichloromethane (DCM) is performed to remove excess derivatizing agent and other interferences.

Analysis:

- High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): The FMOC-derivatives are fluorescent, allowing for sensitive detection.[23]
- Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers
 higher selectivity and sensitivity and is often preferred for complex matrices. It can
 sometimes be used without derivatization.[17][24]

Soil Sorption Studies: Batch Equilibrium Method

This method is used to determine the adsorption isotherms of glyphosate in soil, providing data for calculating sorption coefficients like K_f_.[13]

Protocol:

- Soil Preparation: Use air-dried, sieved (e.g., <2 mm) soil samples. Characterize the soil for properties like pH, organic carbon content, clay content, and phosphorus levels.
- Pre-equilibration:
 - Add a known mass of soil (e.g., 2 g) to a series of centrifuge tubes.
 - Add a background electrolyte solution (e.g., 40 mL of 0.01 M CaCl₂) to each tube. This
 mimics the soil solution's ionic strength.
 - Shake the tubes for a set period (e.g., 24 hours) to allow the soil to equilibrate with the solution.[13]

Adsorption:

 Prepare a series of glyphosate solutions of known initial concentrations (C₀) in the same background electrolyte.



- Add these solutions to the pre-equilibrated soil slurries.
- Shake the tubes at a constant temperature (e.g., 20°C) for a predetermined time (e.g., 24 hours) to reach equilibrium.[13]

Separation:

 Centrifuge the tubes at high speed to separate the solid phase (soil) from the liquid phase (supernatant).

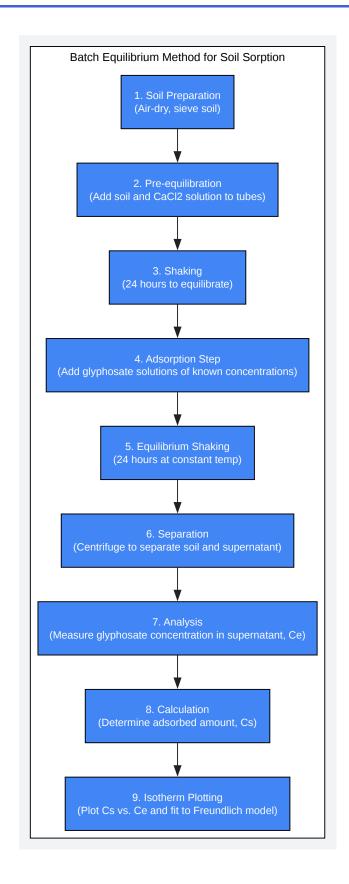
• Analysis:

- Carefully collect an aliquot of the supernatant.
- Analyze the concentration of glyphosate remaining in the supernatant (C_e) using an appropriate analytical method (e.g., LC-MS/MS).

Calculation:

- The amount of glyphosate adsorbed to the soil (C_s) is calculated by the difference between the initial and equilibrium concentrations: $C_s = (C_0 C_e) * (Volume of solution / Mass of soil).$
- Plot C_s versus C_e to generate an adsorption isotherm, which can be fitted to models like the Freundlich equation to determine sorption coefficients.





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Experimental workflow for soil sorption studies.



Conclusion

The environmental fate of **glyphosate isopropylammonium** is a complex interplay of degradation, sorption, and transport processes. It is primarily degraded by soil and water microorganisms, with a half-life that varies widely based on environmental conditions.[1][2] While its strong adsorption to soil particles generally limits its mobility and leaching potential, transport to surface and groundwater can occur, particularly through surface runoff and preferential flow in structured soils.[1][13] Understanding these processes, supported by robust experimental methodologies, is essential for the continued environmental risk assessment of this widely used herbicide.

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